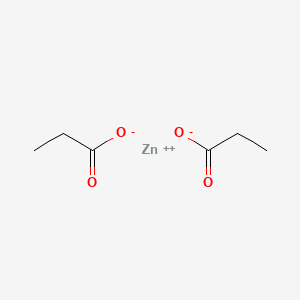
zinc;propanoate
Vue d'ensemble
Description
Zinc propionate is a chemical compound that appears as a white crystalline powder. Its basic structure consists of zinc cations (Zn²⁺) and propionate anions, forming a stable compound. This compound is soluble in water, resulting in a clear solution. It has a molecular weight of 211.53 g/mol and a melting point of approximately 300°C . Zinc propionate is known for its antimicrobial properties and is commonly used in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc propionate can be synthesized by reacting propionic acid with zinc oxide. The reaction typically involves dissolving zinc oxide in a dilute solution of propionic acid, followed by heating the mixture to facilitate the reaction. The resulting solution is then evaporated to obtain zinc propionate crystals .
Industrial Production Methods
In an industrial setting, zinc propionate is produced by a continuous process where metallic zinc reacts with an aqueous solution of propionic acid at temperatures between 50 and 200°C. During the reaction, air is continuously passed through the mixture to facilitate the reaction and ensure the complete conversion of propionic acid to zinc propionate .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc propionate undergoes various chemical reactions, including:
Neutralization Reactions: Reacts with strong acids to form zinc salts and propionic acid.
Complexation Reactions: Forms complexes with other metal ions and organic ligands.
Decomposition Reactions: Decomposes upon heating to release zinc oxide and propionic acid.
Common Reagents and Conditions
Acids: Reacts with hydrochloric acid to form zinc chloride and propionic acid.
Bases: Reacts with sodium hydroxide to form sodium propionate and zinc hydroxide.
Major Products Formed
Zinc Chloride: Formed when zinc propionate reacts with hydrochloric acid.
Sodium Propionate: Formed when zinc propionate reacts with sodium hydroxide.
Applications De Recherche Scientifique
Zinc propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Used in topical formulations to treat skin infections and reduce inflammation.
Industry: Employed as a preservative in the food industry and as a feed additive in animal nutrition.
Mécanisme D'action
Zinc propionate exerts its effects primarily through its antimicrobial properties. It disrupts the cellular processes of microorganisms, preventing their growth and proliferation. The compound binds to the cell membranes of bacteria and fungi, causing structural damage and inhibiting their metabolic functions . Additionally, zinc propionate may act as an antioxidant by binding to metal ions that can cause oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Acetate: Similar antimicrobial properties but different anion (acetate vs. propionate).
Zinc Butyrate: Similar structure but with a longer carbon chain in the anion.
Calcium Propionate: Similar anion but different metal cation (calcium vs.
Uniqueness
Zinc propionate is unique due to its specific combination of zinc and propionate ions, which provides a balance of antimicrobial efficacy and solubility. Its ability to act as both an antimicrobial agent and an antioxidant makes it particularly valuable in various applications .
Propriétés
Numéro CAS |
557-28-8 |
|---|---|
Formule moléculaire |
C3H6O2Zn |
Poids moléculaire |
139.5 g/mol |
Nom IUPAC |
propanoic acid;zinc |
InChI |
InChI=1S/C3H6O2.Zn/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
Clé InChI |
AUSHVNXPCANHRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Zn+2] |
SMILES canonique |
CCC(=O)O.[Zn] |
Color/Form |
Platelets, tablets, or needlelike crystals |
Key on ui other cas no. |
90529-81-0 557-28-8 |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Numéros CAS associés |
79-09-4 (Parent) |
Solubilité |
32% (WT/WT) IN WATER @ 15 °C 2.8% IN ALCOHOL @ 15 °C 17.2% IN BOILING ALCOHOL |
Synonymes |
chromium propionate ethylformic acid lithium propanoate Monoprop potassium propionate propionic acid propionic acid, zinc salt zinc propionate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














